2,2-Dimethyl-hept-6-enoic acid ethyl ester

Descripción

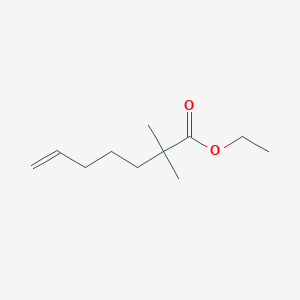

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,2-dimethylhept-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h5H,1,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZENFFXGFBABAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 2,2 Dimethyl Hept 6 Enoic Acid Ethyl Ester

Esterification Strategies in the Synthesis of 2,2-Dimethyl-hept-6-enoic acid ethyl ester

Esterification is a fundamental reaction in organic synthesis. In the context of this compound, this typically involves the reaction of the corresponding carboxylic acid with ethanol (B145695).

The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid (2,2-dimethyl-hept-6-enoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism for this reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. chemguide.co.ukjove.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of ethanol. chemguide.co.ukjove.comyoutube.com This addition forms a tetrahedral intermediate. jove.com Subsequently, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.comchemguide.co.uk The elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, regenerates the acid catalyst and yields the final ethyl ester product. chemguide.co.ukyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, ethanol is often used as the solvent to ensure it is in large excess, or the water formed is removed as the reaction proceeds. masterorganicchemistry.commasterorganicchemistry.com

Carbon-Carbon Bond Formation Leading to the this compound Skeleton

The core structure of the target molecule is assembled through reactions that create new carbon-carbon bonds. A highly effective strategy begins with a smaller, readily available ester and extends its carbon chain.

A key synthetic route involves the alkylation of an ethyl isobutyrate enolate. libretexts.orglibretexts.orgpressbooks.pub In this approach, ethyl isobutyrate serves as the precursor for the 2,2-dimethyl ester portion of the target molecule. The process begins with the deprotonation of the α-carbon of ethyl isobutyrate using a strong, non-nucleophilic base. libretexts.orgmlsu.ac.in Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it efficiently generates the ester enolate. libretexts.orgpressbooks.pub

Once the enolate is formed, it acts as a potent nucleophile. It can then react with a suitable electrophile to form the new carbon-carbon bond. For the synthesis of this compound, an appropriate electrophile is a 5-halopent-1-ene, such as 5-bromo-1-pentene (B141829). The nucleophilic enolate attacks the carbon bearing the halogen in an Sₙ2 reaction, displacing the halide and forming the desired carbon skeleton. libretexts.orgpressbooks.pub

A similar synthesis has been reported for a related compound, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, where ethyl isobutyrate is alkylated with 1,5-dibromopentane. This reaction highlights the viability of this general strategy for constructing the 2,2-dimethylheptanoate framework.

The use of highly reactive and often hazardous reagents like LDA in large-scale synthesis presents safety and handling challenges. Mitigation strategies focus on replacing these reagents or employing advanced reactor technologies. While specific alternatives to LDA for this exact reaction are not detailed in the provided context, the general trend in process chemistry is to explore milder bases or phase-transfer catalysis.

Optimizing synthetic processes is crucial for improving yield, purity, and economic viability. For alkylation reactions of this type, traditional batch processes can suffer from issues like low yields and the formation of disubstituted byproducts. For instance, the batch synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester using LDA reported yields of around 70%.

The transition to a continuous flow process has demonstrated significant improvements. By precisely controlling reaction time, temperature, and stoichiometry in a continuous flow reactor, the yield for the synthesis of the bromo-analogue was increased to over 87%, with product purity exceeding 98.5%. This optimization avoids issues common in batch reactors and provides a safer, more efficient, and higher-yielding production method.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Structurally Related Alkylation Reaction

| Parameter | Conventional Batch Process | Optimized Continuous Flow Process |

|---|---|---|

| Base Used | Lithium Diisopropylamide (LDA) | Organic Base Reagent |

| Reported Yield | ~70% | >87% |

| Product Purity (GC) | Not specified, risk of byproducts | >98.5% |

| Safety Profile | Handling of large quantities of reactive intermediates | Enhanced safety due to small reaction volumes and precise control |

| Efficiency | Lower throughput, potential for byproduct formation | High efficiency and production throughput |

Retrosynthetic Pathways and Key Disconnections for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comamazonaws.com For this compound, there are two primary logical disconnections.

The first disconnection is at the ester functional group (C-O bond). This is a functional group interconversion (FGI) that leads back to 2,2-dimethyl-hept-6-enoic acid and ethanol. youtube.comamazonaws.com This suggests that a final esterification step could be employed in the forward synthesis.

The second, more powerful disconnection breaks a key carbon-carbon bond. The most logical C-C bond to disconnect is between the α-carbon (C2) and the β-carbon (C3). youtube.comquizlet.com This disconnection simplifies the molecule into two key synthons: an ethyl isobutyrate enolate equivalent (a d² synthon, as the α-carbon is a nucleophile) and a 5-pentenyl cation equivalent (an a⁵ synthon, as the terminal carbon is an electrophile). quizlet.com The corresponding synthetic equivalents (reagents) for these synthons are ethyl isobutyrate and a 5-halopent-1-ene (e.g., 5-bromo-1-pentene), respectively. This retrosynthetic pathway directly points to the alkylation of ethyl isobutyrate as a primary strategy for constructing the carbon skeleton of the target molecule.

Hydrolysis of the Ethyl Ester as a Synthetic Precedent

The hydrolysis of this compound to its corresponding carboxylic acid is a fundamental transformation that serves as a precedent for understanding the reactivity of the ester functional group. This reaction can be achieved under either acidic or basic conditions. chemguide.co.uklardbucket.org

Basic hydrolysis, also known as saponification, is a common and often irreversible method for cleaving esters. chemguide.co.uk In a typical procedure, the ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and ethanol. Acidification of the reaction mixture then yields the free carboxylic acid, 2,2-dimethyl-hept-6-enoic acid. The general scheme for this reaction is presented in the table below.

| Reactant | Reagents | Products |

|---|---|---|

| This compound | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2,2-Dimethyl-hept-6-enoic acid + Ethanol |

Acid-catalyzed hydrolysis, in contrast, is a reversible process. lardbucket.org The ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The reaction reaches equilibrium, and to drive it towards the products, a large excess of water is typically employed.

Understanding these hydrolysis reactions is crucial as they represent the reverse of esterification, a potential final step in a synthetic sequence to obtain the target ester. The conditions required for hydrolysis provide insight into the stability of the ester and the types of reagents it can withstand in subsequent synthetic steps.

Analogous Synthetic Strategies from Related Carboxylic Acid Derivatives (e.g., Meldrum's Acid based routes)

Given the structural features of this compound, particularly the quaternary carbon center at the α-position, analogous synthetic strategies can be devised from versatile building blocks like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid is a highly acidic cyclic compound that can be readily alkylated, making it an excellent precursor for the synthesis of substituted carboxylic acids and their derivatives. researchgate.net

A plausible synthetic route to the target ester using Meldrum's acid would involve a two-step sequence: alkylation followed by alcoholysis.

Step 1: Alkylation of a Meldrum's Acid Derivative

The synthesis would begin with a mono-alkylated Meldrum's acid derivative, specifically 5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate can be deprotonated with a suitable base to form a stable enolate. The resulting nucleophile can then undergo an alkylation reaction with an appropriate electrophile, such as 4-bromo-1-butene, to introduce the pentenyl side chain. This reaction would form the key intermediate, 5-(but-3-en-1-yl)-5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

| Starting Material | Reagents | Intermediate Product |

|---|---|---|

| 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione | 1. Base (e.g., NaH, K₂CO₃) 2. 4-Bromo-1-butene | 5-(But-3-en-1-yl)-5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione |

Step 2: Alcoholysis and Decarboxylation

The dialkylated Meldrum's acid derivative can then be converted to the desired ethyl ester through alcoholysis. Heating the intermediate in the presence of ethanol would lead to the opening of the dioxanedione ring, followed by decarboxylation to yield this compound. This process is analogous to the malonic ester synthesis.

This Meldrum's acid-based approach offers a strategic advantage for constructing the sterically hindered quaternary carbon center present in the target molecule. The high acidity of the C-5 protons in Meldrum's acid facilitates the alkylation reactions, making it a powerful tool for the synthesis of α,α-disubstituted carboxylic acid derivatives.

An alternative, though potentially less direct, analogous strategy could be the alkylation of an enolate derived from ethyl isobutyrate. A patent for the synthesis of a related compound, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, describes the deprotonation of ethyl isobutyrate with a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate. google.com This enolate is then reacted with an alkylating agent, in that case, 1,5-dibromopentane. google.com A similar approach could be envisioned for the synthesis of this compound, using 5-bromo-1-pentene as the alkylating agent. However, the use of a strong, non-nucleophilic base would be critical to ensure efficient enolate formation and subsequent alkylation.

Chemical Reactivity and Transformational Chemistry of this compound

The chemical behavior of this compound is characterized by the presence of two primary functional groups: an ester and a terminal alkene. These moieties typically react independently, allowing for a range of selective transformations. The reactivity of this bifunctional molecule is a composite of the characteristic reactions of both esters and alkenes, which can be targeted with specific reagents and conditions.

Synthesis and Characterization of Derivatives and Structural Analogs of 2,2 Dimethyl Hept 6 Enoic Acid Ethyl Ester

Modifications of the Ester Group

The ethyl ester functionality is a versatile handle for derivatization, most commonly through transesterification to generate other alkyl esters.

The conversion of the ethyl ester to other alkyl esters, such as methyl, propyl, or butyl esters, is typically achieved through transesterification. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven process involves reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess, frequently serving as the solvent. youtube.com

Under acidic conditions, a strong acid like sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the new alcohol. youtube.com The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of ethanol (B145695). masterorganicchemistry.com

Alternatively, base-catalyzed transesterification employs a strong base, such as an alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for methylation). masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to release the ethoxide leaving group. masterorganicchemistry.com

| Derivative Name | Alkyl Group | General Synthesis Method | Typical Reagents |

|---|---|---|---|

| 2,2-Dimethyl-hept-6-enoic acid methyl ester | Methyl (-CH₃) | Acid or Base-Catalyzed Transesterification | Methanol (B129727) (excess), H₂SO₄ or NaOMe |

| 2,2-Dimethyl-hept-6-enoic acid propyl ester | Propyl (-C₃H₇) | Acid or Base-Catalyzed Transesterification | Propanol (excess), H₂SO₄ or NaOPr |

| 2,2-Dimethyl-hept-6-enoic acid butyl ester | Butyl (-C₄H₉) | Acid or Base-Catalyzed Transesterification | Butanol (excess), H₂SO₄ or NaOBu |

Transformations at the Alkene Moiety

The terminal carbon-carbon double bond is a key site for a variety of addition reactions, leading to a wide array of functionalized derivatives.

The terminal alkene of 2,2-dimethyl-hept-6-enoic acid ethyl ester can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction typically proceeds in an inert solvent like dichloromethane (B109758) to yield vicinal dihalides. masterorganicchemistry.comchemistrysteps.com The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comchemistrysteps.comlibretexts.org This stereospecificity is a hallmark of this reaction class. organicchemistrytutor.com The reaction with bromine, for instance, would produce ethyl 6,7-dibromo-2,2-dimethylheptanoate.

A related structural analog, ethyl 7-bromo-2,2-dimethylheptanoate, is a saturated derivative where a single bromine atom is located at the terminal position. This compound is not synthesized by direct halogenation of the alkene but rather through alkylation of ethyl isobutyrate with 1,5-dibromopentane, using a strong base like lithium diisopropylamide (LDA) or n-butyllithium. chemicalbook.comgoogle.comgoogle.com This molecule serves as an important intermediate in the synthesis of other complex molecules. chemicalbook.comguidechem.com

| Derivative Name | Synthesis Method | Key Reagents | Functional Group Formed |

|---|---|---|---|

| Ethyl 6,7-dibromo-2,2-dimethylheptanoate | Electrophilic Addition | Br₂ in CH₂Cl₂ | Vicinal Dibromide |

| Ethyl 6,7-dichloro-2,2-dimethylheptanoate | Electrophilic Addition | Cl₂ in CH₂Cl₂ | Vicinal Dichloride |

| Ethyl 7-bromo-2,2-dimethylheptanoate | Alkylation (of precursor) | Ethyl isobutyrate, 1,5-dibromopentane, LDA | Terminal Alkyl Bromide (Saturated) |

The alkene moiety can be readily reduced to a saturated alkane through catalytic hydrogenation. google.com This process involves treating the unsaturated ester with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.netrsc.org The reaction is typically carried out under pressure in a suitable solvent, such as ethanol or ethyl acetate. The hydrogenation of this compound yields its saturated analogue, 2,2-dimethylheptanoic acid ethyl ester. This transformation is generally highly efficient and selective for the carbon-carbon double bond, leaving the ester group intact under mild conditions. acs.orgnih.gov

| Derivative Name | Synthesis Method | Key Reagents | Functional Group Transformation |

|---|---|---|---|

| 2,2-Dimethylheptanoic acid ethyl ester | Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | Alkene → Alkane |

The double bond can be converted into a vicinal diol (a glycol) through dihydroxylation. A common method is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.orgwikipedia.org This reaction proceeds via a cyclic osmate ester intermediate, which is subsequently hydrolyzed to give the diol. masterorganicchemistry.com The addition of the two hydroxyl groups occurs on the same face of the double bond, a process known as syn-dihydroxylation, resulting in the formation of ethyl 6,7-dihydroxy-2,2-dimethylheptanoate. libretexts.orgntu.edu.sg

Epoxidation of the alkene provides another route to functionalized derivatives. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane, converts the double bond into an epoxide (an oxirane ring). This reaction yields ethyl 2,2-dimethyl-6-(oxiran-2-yl)pentanoate. The resulting epoxide is a versatile intermediate itself, capable of undergoing ring-opening reactions with various nucleophiles to introduce further functionality.

| Derivative Name | Synthesis Method | Key Reagents | Functional Group Formed |

|---|---|---|---|

| Ethyl 6,7-dihydroxy-2,2-dimethylheptanoate | Syn-Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol |

| Ethyl 2,2-dimethyl-6-(oxiran-2-yl)pentanoate | Epoxidation | m-CPBA | Epoxide (Oxirane) |

Derivatization at the Gem-Dimethyl Moiety

The gem-dimethyl group, located at the C2 position, consists of unactivated sp³ C-H bonds, making it the most challenging site for selective functionalization. acs.org The quaternary carbon atom itself is sterically hindered and lacks facile reaction pathways under standard conditions. beilstein-journals.orgnih.gov However, advances in the field of C-H bond activation and functionalization have opened theoretical avenues for modifying such inert positions. researchgate.net

Modern transition-metal catalysis offers potential strategies for the derivatization of these C-H bonds. For instance, rhodium(III) or palladium(II)-catalyzed reactions have been developed for the enantioselective amidation or borylation of gem-dimethyl groups in other molecular systems. researchgate.net These reactions often employ a directing group elsewhere in the molecule to position the metal catalyst in proximity to the target C-H bonds, enabling selective activation. While no specific examples of C-H functionalization at the gem-dimethyl moiety of this compound have been reported, the application of such advanced catalytic systems represents a plausible, albeit complex, strategy for creating novel derivatives. Such transformations could, for example, convert one of the methyl groups into an aminomethyl (-CH₂NH₂) or boronic ester group, introducing new functionality at a previously inaccessible site. These methods remain an area of active research in synthetic organic chemistry. semanticscholar.org

Regioselective and Stereoselective Synthesis of Advanced Analogs

The strategic introduction of functional groups with control over their position (regioselectivity) and three-dimensional arrangement (stereoselectivity) is paramount in the synthesis of advanced analogs of this compound. The terminal alkene functionality serves as a versatile handle for a variety of transformations, enabling the creation of a diverse range of structurally complex and potentially biologically active molecules. Key methodologies for achieving such selective syntheses include asymmetric dihydroxylation, epoxidation, and various regioselective additions across the double bond.

Stereoselective Dihydroxylation and Epoxidation

The creation of chiral centers at the C6 and C7 positions can be effectively achieved through well-established asymmetric oxidation methodologies. These reactions are crucial for producing advanced analogs such as chiral diols and epoxides, which are valuable precursors for further synthetic elaborations, including the formation of lactones and other heterocyclic structures.

Sharpless Asymmetric Dihydroxylation: This powerful method allows for the enantioselective synthesis of vicinal diols from alkenes. In the context of this compound, the terminal double bond can be dihydroxylated using a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. The choice of ligand, typically (DHQ)₂PHAL (AD-mix-α) or (DHQD)₂PHAL (AD-mix-β), dictates the facial selectivity of the hydroxylation, leading to the predictable formation of either the (R,S)- or (S,R)-diol. This high degree of stereocontrol is fundamental for the synthesis of optically pure advanced analogs. The resulting diol, ethyl (6R,7)-dihydroxy-2,2-dimethylheptanoate or its (6S,7)-enantiomer, can be further cyclized to form chiral lactones or used in the synthesis of other complex molecules.

Shi Asymmetric Epoxidation: An alternative strategy for introducing chirality is through asymmetric epoxidation. The Shi epoxidation, which utilizes a fructose-derived ketone as an organocatalyst and potassium peroxymonosulfate (B1194676) (oxone) as the oxidant, is particularly effective for the epoxidation of unfunctionalized alkenes. This metal-free method provides a complementary approach to generating chiral epoxides from this compound. The resulting chiral epoxide is a versatile intermediate, amenable to nucleophilic ring-opening reactions at either C6 or C7, allowing for the regioselective and stereoselective introduction of a wide array of functional groups.

| Method | Product | Key Reagents | Stereochemical Outcome |

| Sharpless Asymmetric Dihydroxylation | Chiral Vicinal Diol | OsO₄ (cat.), (DHQ)₂PHAL or (DHQD)₂PHAL | Enantioselective |

| Shi Asymmetric Epoxidation | Chiral Epoxide | Fructose-derived ketone, Oxone | Enantioselective |

Regioselective Functionalization

Achieving regiocontrol in the functionalization of the terminal alkene is crucial for synthesizing a broader range of advanced analogs where the position of the new functionality is critical.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene. Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidative workup with hydrogen peroxide and a base, will regioselectively yield the terminal alcohol, ethyl 7-hydroxy-2,2-dimethylheptanoate. The use of sterically hindered boranes can enhance the regioselectivity of this transformation. This primary alcohol can then be further oxidized or functionalized to generate a variety of advanced analogs.

Wacker-Tsuji Oxidation: In contrast to hydroboration-oxidation, the Wacker-Tsuji oxidation provides a method for the Markovnikov oxidation of the terminal alkene to a methyl ketone. Using a palladium(II) catalyst in the presence of an oxidant (such as copper(II) chloride and oxygen), this compound can be converted to ethyl 2,2-dimethyl-7-oxoheptanoate. This transformation is highly regioselective for terminal alkenes, providing a reliable method for the introduction of a ketone functionality at the C7 position.

| Method | Product | Key Reagents | Regiochemical Outcome |

| Hydroboration-Oxidation | Terminal Alcohol | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov |

| Wacker-Tsuji Oxidation | Methyl Ketone | PdCl₂, CuCl₂, O₂ | Markovnikov |

Synthesis of Advanced Analogs: Chiral Lactones

The chiral diols and hydroxy acids derived from the aforementioned stereoselective and regioselective reactions are valuable precursors for the synthesis of chiral lactones, a class of compounds with significant biological activity. For instance, the chiral diol obtained from Sharpless asymmetric dihydroxylation can undergo selective oxidation of the primary alcohol followed by intramolecular cyclization to yield a chiral δ-lactone. Similarly, the terminal alcohol from hydroboration-oxidation can be transformed into a variety of ester or ether derivatives, expanding the library of advanced analogs. The synthesis of such complex structures relies heavily on the initial, highly controlled introduction of chirality and functionality.

2,2 Dimethyl Hept 6 Enoic Acid Ethyl Ester As a Precursor in Advanced Organic Synthesis

Strategic Intermediate in Pharmaceutical Synthesis

The utility of 2,2-Dimethyl-hept-6-enoic acid ethyl ester and its derivatives is most prominently demonstrated in the synthesis of therapeutic agents. Its structure serves as a foundational component for constructing the carbon backbone of complex drug molecules.

While not a direct precursor to traditional statins, the skeleton of this compound is integral to the synthesis of Bempedoic Acid, a novel, non-statin LDL-cholesterol-lowering drug. Bempedoic acid functions by inhibiting ATP citrate (B86180) lyase (ACL), an enzyme upstream of the HMG-CoA reductase enzyme targeted by statins.

The synthesis of Bempedoic Acid relies on a key intermediate, ethyl 7-bromo-2,2-dimethylheptanoate, which is a close structural analogue of ethyl 2,2-dimethylhept-6-enoate. The synthesis initiates with the alkylation of ethyl isobutyrate with a five-carbon electrophile, such as 1,5-dibromopentane, to form the characteristic 2,2-dimethylheptanoate backbone. This core unit provides the necessary aliphatic chain required for the final drug structure. The process highlights the role of this molecular framework as a fundamental building block in creating next-generation cardiovascular therapies.

Table 1: Key Intermediates in the Synthesis of Bempedoic Acid

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| Ethyl isobutyrate | Starting material providing the gem-dimethyl ester group | |

| 1,5-Dibromopentane | C5 alkylating agent to form the heptanoate (B1214049) chain | |

| Ethyl 7-bromo-2,2-dimethylheptanoate | Key intermediate formed from the initial alkylation |

The molecular architecture of this compound makes it a versatile building block beyond a single therapeutic agent. The terminal double bond and the ester group are orthogonal functional handles that can be manipulated independently to construct larger, more complex molecules.

In the synthesis of Bempedoic Acid, two units of a C7 intermediate derived from this core structure are coupled to create the final C15 backbone of the drug. This "dimerization" strategy, often employing reagents like tosylmethyl isocyanide (TosMIC), showcases how the compound serves as a modular unit. The gem-dimethyl group provides steric bulk and influences the physicochemical properties of the final molecule, while the ester allows for eventual hydrolysis to the active carboxylic acid form. This strategic combination of features makes it an important synthon for creating long-chain dicarboxylic acids and other complex aliphatic structures in medicinal chemistry.

Synthetic Pathways to Natural Product Scaffolds

While this compound is a valuable tool in pharmaceutical synthesis, its application in the construction of natural product scaffolds is not widely documented in scientific literature. Natural product synthesis often involves the assembly of complex ring systems and stereochemically rich structures, and the specific acyclic, achiral nature of this particular ester may limit its direct utility as a foundational scaffold for many known natural products.

Enabling Stereospecific Construction in Chiral Synthesis

The structure of this compound features a quaternary carbon with two identical methyl groups, rendering this position achiral. Consequently, the molecule itself does not inherently function as a chiral auxiliary or a director for stereospecific reactions.

In synthetic sequences where it is employed, such as in the pathway to Bempedoic Acid, chirality is introduced at a later stage. For instance, the reduction of a ketone in an intermediate derived from this ester is performed using stereoselective reducing agents to create the desired hydroxyl stereocenter. In this context, the ester acts as an achiral building block that is incorporated into a larger molecule, with stereochemical control being exerted in subsequent, independent chemical transformations. There is limited evidence to suggest that the ester itself plays a direct role in enabling or guiding the stereospecific construction during chiral synthesis.

Advanced Analytical Techniques for Elucidating the Structure and Purity of 2,2 Dimethyl Hept 6 Enoic Acid Ethyl Ester and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2,2-Dimethyl-hept-6-enoic acid ethyl ester. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The predicted spectrum would exhibit several key signals corresponding to the different proton groups within the molecule.

The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) are deshielded by the adjacent oxygen atom and are expected to appear as a quartet around 4.1 ppm, split by the neighboring methyl protons. These methyl protons (-O-CH₂-CH₃) will in turn appear as a triplet around 1.2 ppm.

The gem-dimethyl protons, being chemically equivalent, produce a single, strong signal (a singlet) integrating to six protons, typically found in the upfield region around 1.1-1.2 ppm. The protons of the terminal vinyl group (-CH=CH₂) are the most deshielded among the hydrocarbon framework. The internal vinylic proton (-CH=CH₂) is expected to resonate as a complex multiplet between 5.7 and 5.9 ppm. The two terminal vinylic protons (=CH₂) are diastereotopic and will present as two distinct multiplets around 4.9 to 5.1 ppm.

The aliphatic methylene protons in the chain (-CH₂-CH₂-CH=) show signals at intermediate chemical shifts. The allylic protons (-CH₂-CH=CH₂) are expected around 2.0-2.1 ppm, while the other methylene group protons would appear further upfield.

Predicted ¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH=CH₂ | 5.7 - 5.9 | ddt (doublet of doublets of triplets) | 1H |

| -CH=CH₂ (trans) | 5.0 - 5.1 | dq (doublet of quartets) | 1H |

| -CH=CH₂ (cis) | 4.9 - 5.0 | dq (doublet of quartets) | 1H |

| -O-CH₂-CH₃ | ~4.1 | q (quartet) | 2H |

| -CH₂-CH=CH₂ | ~2.0 | q (quartet) | 2H |

| -CH₂-CH₂-CH= | ~1.5 | m (multiplet) | 2H |

| -O-CH₂-CH₃ | ~1.2 | t (triplet) | 3H |

| -C(CH₃)₂ | ~1.1 | s (singlet) | 6H |

Carbon (¹³C) NMR Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, eleven distinct carbon signals are expected.

The most deshielded signal corresponds to the carbonyl carbon of the ester group, typically appearing between 170-185 ppm. The two sp²-hybridized carbons of the vinyl group will resonate in the 115-140 ppm range. The carbon of the -CH= group is expected further downfield (~138 ppm) than the terminal =CH₂ carbon (~114 ppm). The oxygen-linked methylene carbon of the ethyl group (-O-CH₂) is found around 60 ppm. The quaternary carbon atom -C(CH₃)₂- will appear in the 35-40 ppm region. The remaining aliphatic carbons, including the two equivalent methyl carbons of the gem-dimethyl group, the ethyl group's methyl carbon, and the two methylene carbons of the heptenoic chain, will resonate in the upfield region of the spectrum (10-35 ppm).

Predicted ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~177 |

| -CH=CH₂ | ~138 |

| -CH=CH₂ | ~114 |

| -O-CH₂-CH₃ | ~60 |

| -C(CH₃)₂ | ~42 |

| -CH₂-CH₂-CH= | ~38 |

| -CH₂-CH=CH₂ | ~33 |

| -C(CH₃)₂ | ~25 |

| -O-CH₂-CH₃ | ~14 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the -O-CH₂- protons with the -CH₃ protons of the ethyl group. ucalgary.ca It would also reveal the coupling network within the aliphatic chain, showing correlations between the allylic protons and the adjacent vinylic and methylene protons. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~60 ppm, confirming their assignment as the -O-CH₂- group. uvic.ca

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org

Ionization Techniques and Fragmentation Patterns

Electron Ionization (EI) is a common technique used for the analysis of volatile organic compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·), which corresponds to the molecular weight of the compound. libretexts.org

The molecular ion of this compound would have an m/z of 184. This energetically unstable ion readily undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragments provides a roadmap of the molecule's structure. Key fragmentation pathways for this ester would include:

Loss of the ethoxy group: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (·OCH₂CH₃, mass 45), resulting in a prominent acylium ion [M - 45]⁺ at m/z 139.

Alpha-cleavage: The bond adjacent to the quaternary carbon is susceptible to cleavage. Loss of a pentenyl radical (·CH₂CH₂CH=CH₂, mass 69) would generate a fragment at m/z 115.

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this case, it would lead to the loss of propene (C₃H₆, mass 42) and the formation of a radical cation at m/z 142.

Loss of an ethyl group: Fragmentation can also result in the loss of an ethyl radical (·CH₂CH₃, mass 29) from the ester, yielding a fragment at m/z 155. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). docbrown.info This precision allows for the determination of the exact molecular formula of a compound.

For this compound, the molecular formula is C₁₁H₂₀O₂. The theoretical exact mass for the [M]⁺· ion can be calculated using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915).

The calculated exact mass for C₁₁H₂₀O₂ is 184.14633 Da. If the experimentally measured mass from HRMS matches this theoretical value within a few parts per million (ppm), it provides unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Chromatographic Separation and Detection Methods

Chromatography is fundamental to separating this compound from starting materials, byproducts, and impurities. The choice of technique depends on the volatility and polarity of the analytes.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a powerful tool for both separation and identification. nih.gov The ester's volatility allows it to be vaporized and transported through a capillary column by an inert carrier gas, such as helium. nih.gov Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase.

In a typical GC-MS analysis, the sample is injected into a heated inlet, and the components are separated on a capillary column (e.g., DB-5 or HP-Innowax). nih.govnih.gov The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries like NIST. nih.gov This technique is invaluable for identifying volatile products that may arise from transformations of the parent ester, such as those resulting from thermal decomposition or side reactions. researchgate.net

| Parameter | Typical Setting |

|---|---|

| Column Type | DB-5, HP-Innowax (non-polar to mid-polar) |

| Carrier Gas | Helium at ~1 mL/min |

| Oven Program | Initial temp 40-70°C, ramped to 230-260°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 30-450 |

For less volatile derivatives or for high-precision purity assessments, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately non-polar compound like this compound, a reversed-phase setup is typically employed.

In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. pensoft.net As the mobile phase is pumped through the column, compounds are separated based on their hydrophobicity. Purity is determined by integrating the area of the peak corresponding to the ester and comparing it to the total area of all peaks detected. When coupled with a mass spectrometer (LC-MS), this method provides not only retention time data but also mass information, aiding in the identification of impurities and reaction byproducts without the need for derivatization. imrpress.com LC-MS is particularly useful for monitoring the progress of reactions, where the disappearance of reactants and the appearance of products can be quantified over time. nih.gov

| Parameter | Typical Setting |

|---|---|

| Column Type | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV/Vis (at low wavelength for esters) or MS |

| Column Temperature | Ambient to 40°C |

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their polarity.

For a reaction involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product. By comparing the spots of the reaction mixture to those of the starting material and a co-spot, a chemist can quickly determine if the reaction is complete. Visualization is typically achieved using UV light if the compounds are UV-active, or by staining with reagents like potassium permanganate, which reacts with the alkene functional group in the ester.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light versus its wavenumber (cm⁻¹), revealing characteristic peaks for different functional groups. spectroscopyonline.com

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. libretexts.org The most prominent peak would be the strong C=O stretch of the ester group. lumenlearning.comlibretexts.org Other significant absorptions include the C-O stretches of the ester, the C=C stretch of the terminal alkene, and various C-H stretches and bends. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | ~1735-1750 | Strong |

| Alkene (C=C) | Stretch | ~1640-1680 | Medium |

| Alkene (=C-H) | Stretch | ~3020-3100 | Medium |

| Alkane (C-H) | Stretch | ~2850-2960 | Strong |

| Ester (C-O) | Stretch | ~1000-1300 (two bands) | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique involves directing X-rays at a single, well-ordered crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the exact atomic positions, bond lengths, and bond angles can be determined.

While this compound is likely a liquid at room temperature, it could potentially be crystallized at low temperatures. Alternatively, a solid derivative could be synthesized for analysis. If a suitable crystal can be obtained, X-ray crystallography would provide an unambiguous confirmation of its covalent structure. Furthermore, if a chiral derivative were synthesized, this method could be used to determine its absolute stereochemistry. libretexts.org

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods are analytical techniques used to study chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). While this compound itself is an achiral molecule, it could serve as a precursor in reactions that generate chiral products.

Should a transformation of the parent ester lead to a chiral compound, determining the enantiomeric excess (e.e.)—the degree to which one enantiomer is present in greater amounts than the other—would be crucial. Chiral HPLC is a common method for this purpose, utilizing a chiral stationary phase to separate the two enantiomers, allowing for their quantification. nih.govresearchgate.net Other chiroptical techniques, such as polarimetry (measuring the rotation of plane-polarized light) and circular dichroism (measuring the differential absorption of left and right circularly polarized light), can also provide information about the enantiomeric composition of a sample.

Computational Chemistry and Theoretical Studies of 2,2 Dimethyl Hept 6 Enoic Acid Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the Schrödinger equation, providing a detailed picture of the molecule's electronic landscape.

A key aspect of these calculations is geometry optimization, where the most stable three-dimensional arrangement of atoms is determined by finding the minimum energy conformation. For 2,2-Dimethyl-hept-6-enoic acid ethyl ester, this would involve determining the optimal bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of electronic properties can be derived. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

While specific calculated values for this compound are not readily found, a hypothetical set of data based on calculations for similar unsaturated esters is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Electronic Properties of this compound (Note: This data is illustrative and based on typical values for similar compounds, not from a specific calculation on the target molecule.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its intermolecular interactions. |

| Mulliken Charge on C=O Carbon | +0.65 e | Indicates a significant partial positive charge, making it a primary site for nucleophilic attack. |

| Mulliken Charge on C=O Oxygen | -0.55 e | Indicates a partial negative charge, making it a site for electrophilic attack or protonation. |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions. For this compound, a relevant reaction to study would be its synthesis via Fischer esterification of 2,2-dimethyl-hept-6-enoic acid with ethanol (B145695), or its hydrolysis back to the carboxylic acid and alcohol.

Theoretical studies of reaction mechanisms involve mapping the potential energy surface that connects reactants to products. A crucial aspect of this is the identification of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For the acid-catalyzed esterification, computational methods could model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by the alcohol, proton transfer steps, and the final elimination of water. The steric hindrance caused by the two methyl groups at the alpha-position would be expected to influence the activation energy of the nucleophilic attack step.

While a specific transition state analysis for the reactions of this compound is not available, Table 2 provides a hypothetical energy profile for a generic acid-catalyzed esterification reaction to illustrate the type of data that would be generated.

Table 2: Hypothetical Energy Profile for the Acid-Catalyzed Esterification to form this compound (Note: This data is for illustrative purposes and does not represent a specific calculation.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Carboxylic Acid + Alcohol) | 0.0 | Starting materials |

| Protonated Carboxylic Acid | -5.0 | Activation of the carbonyl group |

| Transition State 1 (Nucleophilic Attack) | +15.0 | Highest energy barrier for the formation of the tetrahedral intermediate |

| Tetrahedral Intermediate | -2.0 | A key intermediate in the reaction |

| Transition State 2 (Water Elimination) | +12.0 | Energy barrier for the departure of the leaving group |

| Products (Ester + Water) | -3.0 | Final products of the reaction |

Conformational Landscape Exploration and Stereochemical Prediction

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. A thorough computational study would involve a systematic search of the conformational space to identify the low-energy conformers and the global minimum energy structure. This is often achieved through methods like molecular mechanics followed by higher-level quantum mechanical calculations on the most stable conformers.

The conformation of the ester group itself is of interest, as it can adopt s-cis and s-trans arrangements. The relative stability of these is influenced by steric and electronic factors. Furthermore, the orientation of the flexible heptenyl chain will lead to a variety of possible shapes for the molecule. Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and its interactions with other molecules.

Given the α,α-disubstitution, there are no stereocenters at the second carbon. However, if reactions were to occur at the double bond, computational methods could be used to predict the stereochemical outcome of such transformations by analyzing the energies of the diastereomeric transition states.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound (Note: This data is illustrative and not from a specific conformational search.)

| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Global Minimum (Extended Chain) | 0.0 | C-C-C-C angles in the chain are anti |

| Gauche Conformer 1 | 0.8 | A C-C-C-C dihedral angle is gauche |

| Gauche Conformer 2 | 1.2 | A different C-C-C-C dihedral angle is gauche |

| Folded Conformer | 2.5 | The chain folds back towards the ester group |

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which are invaluable for the identification and characterization of molecules.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the absorption bands corresponding to different vibrational modes (e.g., C=O stretch, C=C stretch, C-H stretches) can be predicted. These calculated frequencies are often scaled to better match experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding of each nucleus. These predictions are highly sensitive to the molecular geometry, and therefore, accurate geometry optimization is crucial.

While experimental spectra are the definitive source of information, theoretical predictions can aid in the assignment of experimental signals and can be particularly useful for distinguishing between different isomers.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes and is based on typical values for the functional groups present.)

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency | ||

| ~1735 cm⁻¹ | C=O stretching vibration of the ester | |

| ~1640 cm⁻¹ | C=C stretching vibration of the alkene | |

| ~3075 cm⁻¹ | =C-H stretching vibration | |

| ¹H NMR Chemical Shift | ||

| ~5.8 ppm | Vinylic proton (-CH=) | |

| ~4.9-5.1 ppm | Vinylic protons (=CH₂) | |

| ~4.1 ppm | Methylene (B1212753) protons of the ethyl group (-OCH₂CH₃) | |

| ~1.2 ppm | Methyl protons of the ethyl group (-OCH₂CH₃) | |

| ~1.1 ppm | Gem-dimethyl protons (-C(CH₃)₂) | |

| ¹³C NMR Chemical Shift | ||

| ~177 ppm | Carbonyl carbon of the ester (C=O) | |

| ~138 ppm | Vinylic carbon (-CH=) | |

| ~115 ppm | Vinylic carbon (=CH₂) | |

| ~60 ppm | Methylene carbon of the ethyl group (-OCH₂) | |

| ~42 ppm | Quaternary carbon (-C(CH₃)₂) |

Emerging Research Avenues and Future Prospects for 2,2 Dimethyl Hept 6 Enoic Acid Ethyl Ester

Innovations in Asymmetric Synthesis of Chiral Derivatives

The creation of single-enantiomer compounds is crucial in fields like pharmaceuticals and materials science. While specific asymmetric syntheses for 2,2-Dimethyl-hept-6-enoic acid ethyl ester are not yet widely documented, several innovative strategies hold immense promise for producing its chiral derivatives.

One of the most promising approaches involves the use of biocatalysts, particularly ene-reductases (ERs) . tandfonline.comnih.gov These enzymes, belonging to the Old Yellow Enzyme family, are known for their ability to catalyze the highly stereoselective reduction of activated carbon-carbon double bonds. nih.gov The terminal alkene in this compound could be a substrate for an engineered ER, allowing for the creation of a chiral center with high enantiomeric excess. mdpi.com Advances in protein engineering are continually expanding the substrate scope and stereoselectivity of these enzymes, making them a powerful tool for future asymmetric synthesis. nih.gov

Another key area of innovation is the development of novel organocatalytic methods. Organocatalysis avoids the use of metals and can facilitate a wide range of asymmetric transformations. researchgate.netmdpi.com For the synthesis of chiral derivatives of the target ester, strategies could involve asymmetric allylic functionalization or other cycloaddition reactions targeting the terminal double bond. Catalytic asymmetric methods for producing chiral allylic esters from prochiral alcohols are also well-established and could be adapted. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

| Method | Description | Potential Application | Key Advantages |

|---|---|---|---|

| Ene-Reductase Biocatalysis | Enzymatic reduction of the C=C double bond. nih.gov | Creation of a chiral center at position 6. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Chiral Ligand Metal Catalysis | Use of transition metals with chiral ligands to direct stereoselective reactions. researchgate.net | Asymmetric hydrogenation, epoxidation, or cyclopropanation of the alkene. | Broad substrate scope, high efficiency, and enantioselectivity. |

| Organocatalysis | Use of small organic molecules as catalysts. researchgate.net | Asymmetric additions to the alkene or functionalization of the ester. | Metal-free, often milder conditions, high stereocontrol. |

Sustainable and Green Chemical Synthesis Protocols

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov Several emerging protocols are particularly relevant for the greener synthesis of this compound and its derivatives.

A significant advancement is the adoption of continuous flow chemistry . A patented method for a related compound, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, highlights the power of this technology. google.comgoogle.com By using continuous flow reactors, the synthesis achieves precise control over reaction conditions, leading to improved safety, better selectivity, higher yields, and a significant increase in reaction efficiency compared to traditional batch processes. google.comsmolecule.comguidechem.com This approach minimizes side reactions and allows for safer handling of reactive intermediates. google.com

The development of recyclable catalysts is another cornerstone of green chemistry. For esterification reactions, solid-acid catalysts like graphene oxide or polymer-based resins offer a sustainable alternative to traditional mineral acids. organic-chemistry.org Similarly, simple and effective catalysts like zinc(II) salts are being explored for solvent-free esterification of fatty acids, offering the dual benefits of high activity and easy recovery and reuse. nicl.itacs.orgnih.govacs.org Applying these catalytic systems could significantly improve the environmental footprint of the synthesis of the title compound. Heteropolyacids have also been reported as efficient, recyclable catalysts for related syntheses. researchgate.net

Applications in Materials Science and Polymer Chemistry

While primarily known as a synthetic intermediate, the bifunctional nature of this compound makes it an intriguing candidate for applications in materials science. The presence of both a polymerizable terminal alkene and an ester functional group opens avenues for its use as a monomer or co-monomer in polymer synthesis.

The terminal alkene can participate in polymerization reactions, similar to other methacrylate (B99206) or acrylate (B77674) monomers which are widely used in the polymer industry. industrialchemicals.gov.aunih.govchemeo.com Incorporating this molecule into a polymer backbone could impart specific properties, such as increased hydrophobicity due to the long alkyl chain and the gem-dimethyl group. This could be valuable for creating specialized coatings, adhesives, or plastics.

Furthermore, the ester group can be a site for post-polymerization modification, allowing for the attachment of other functional molecules or for controlled degradation of the polymer material. The field of CO2-based copolymers is also rapidly advancing, with a focus on creating biodegradable polymers from renewable resources, representing another potential area of application. acs.org Research into the polymerization behavior of this compound could unlock its potential in creating novel materials with tailored properties.

Advanced Mechanistic Investigations and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes and predicting reactivity. For this compound, a key structural feature is the gem-dimethyl group adjacent to the ester carbonyl. This creates significant steric hindrance , which is known to dramatically affect reaction rates and even alter reaction pathways. youtube.comarkat-usa.org

Advanced studies could focus on the hydrolysis of this ester. While most esters hydrolyze via a bimolecular nucleophilic acyl substitution (BAC2) mechanism, severely hindered esters may proceed through alternative pathways. youtube.comyoutube.com Isotopic labeling studies, combined with computational modeling, could elucidate the precise mechanism and determine the rate-limiting steps. Understanding how the steric bulk impacts the approach of nucleophiles to the carbonyl carbon is critical for designing efficient reactions. researchgate.netchemicalforums.com For instance, mild hydrolysis methods developed for other hindered esters, using non-aqueous solvent systems, could prove highly effective. arkat-usa.org

Kinetic studies would quantify the effect of this steric hindrance, comparing the reaction rates of this ester to less hindered analogues under various conditions. This data would be invaluable for process optimization, particularly in industrial settings where reaction time and efficiency are paramount.

Exploration of Novel Reactivity Patterns

The unique combination of functional groups in this compound provides a platform for exploring novel chemical transformations. The terminal alkene is a particularly versatile handle for a wide range of modern synthetic reactions.

Olefin metathesis , a Nobel Prize-winning reaction, offers powerful methods for forming new carbon-carbon double bonds. libretexts.orglibretexts.org The terminal alkene of the title compound could be used in cross-metathesis reactions with other olefins to synthesize more complex long-chain esters. masterorganicchemistry.comorganic-chemistry.org Alternatively, if a second double bond were present in the molecule, ring-closing metathesis could be used to form cyclic structures. organic-chemistry.org The functional group tolerance of modern Grubbs and Schrock catalysts makes these transformations highly feasible. organic-chemistry.orgnih.gov

Other potential reactions at the terminal alkene include:

Hydroformylation: The addition of a formyl group and a hydrogen atom to introduce an aldehyde functionality.

Epoxidation: Formation of an epoxide, a versatile intermediate for further transformations.

Click Chemistry: Such as thiol-ene reactions to attach various molecular fragments.

The sterically hindered nature of the ester group could also be exploited for selective reactions. For example, it might be possible to selectively reduce the terminal alkene while leaving the robust ester group untouched, or vice versa, by carefully choosing reagents and reaction conditions.

Q & A

Q. What are the common synthetic routes for preparing 2,2-dimethyl-hept-6-enoic acid ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 2,2-dimethyl-hept-6-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Optimization includes monitoring reaction time, temperature (60–80°C), and molar ratios to maximize yield. Alternative routes may use transesterification of methyl esters with ethanol under basic conditions, as seen in supercritical synthesis protocols for analogous ethyl esters . Side products (e.g., diesters or dehydration byproducts) are minimized via controlled reagent addition and inert atmospheres.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and the dimethyl-substituted carbon (δ ~25–30 ppm). X-ray crystallography via SHELX software resolves stereochemistry, while ORTEP-III generates 3D molecular graphics. Gas Chromatography-Mass Spectrometry (GC-MS) identifies purity and fragmentation patterns, referencing retention indices from ethyl ester databases .

Q. How can researchers quantify this compound in complex mixtures?

- Methodological Answer : GC-MS with internal standards (e.g., deuterated ethyl esters) ensures precision. Calibration curves are constructed using known concentrations, and Spearman rank correlation analysis identifies co-eluting contaminants . For polar matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with C18 columns and methanol-water gradients improves separation .

Advanced Research Questions

Q. How can contradictory data in distillation or synthesis yields be systematically resolved?

- Methodological Answer : Contradictions often arise from variable distillation parameters (time, temperature) or catalyst deactivation. Statistical tools like ANOVA or Principal Component Analysis (PCA) isolate influential variables . Replicate experiments under controlled conditions (e.g., inert gas flow, standardized catalysts) reduce noise. For example, conflicting Spearman correlations in ethyl ester profiles are resolved by normalizing data to distillation time gradients.

Q. What strategies are recommended for evaluating the compound’s metabolic stability and pharmacokinetic (PK) properties?

- Methodological Answer : In vitro assays include:

- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound loss via LC-MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions.

- ADMET Predictions : Computational models (e.g., SwissADME) estimate LogP, solubility, and bioavailability based on molecular descriptors . In vivo PK studies in rodent models track plasma concentration-time profiles.

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like lipases or cyclooxygenases. Experimental validation includes:

Q. What experimental designs mitigate instability issues during storage or handling?

- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH) identify degradation pathways. Strategies include:

- Light Protection : Amber glassware or UV-filtered storage .

- Antioxidants : Add BHT (0.01% w/w) to prevent radical-mediated ester cleavage .

- Lyophilization : For long-term storage, lyophilize in inert matrices (e.g., trehalose) .

Data Analysis and Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Cross-validate spectral assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals. Discrepancies between experimental and computed ¹³C shifts are addressed via conformational analysis (e.g., DFT calculations at B3LYP/6-31G* level) . Report confidence intervals for chemical shifts and explicitly note solvent effects .

Q. What statistical methods are appropriate for correlating structural modifications with bioactivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using Partial Least Squares (PLS) regression link descriptors (e.g., logP, polar surface area) to IC₅₀ values. Cluster analysis groups analogs with similar pharmacophores, while bootstrapping validates model robustness .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. Spill management follows EPA guidelines: absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste . Acute toxicity data (LD₅₀) from analogous esters inform risk assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.